

A Technical Guide to the Spectroscopic Data of 5-(Aminomethyl)-2H-tetrazole

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2H-tetrazole

Cat. No.: B1336002

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Introduction

5-(Aminomethyl)-2H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the tetrazole moiety as a bioisostere for carboxylic acids. An in-depth understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents. This guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for **5-(Aminomethyl)-2H-tetrazole**, based on the analysis of related compounds and general principles of spectroscopic interpretation. It is important to note that while commercial suppliers confirm the existence of this compound (CAS No. 31602-63-8), a comprehensive public repository of its full spectroscopic data and detailed experimental protocols is not readily available. The information presented herein is a compilation of data from analogous structures and established spectroscopic methodologies.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **5-(Aminomethyl)-2H-tetrazole**. These values are predicted based on the analysis of similar tetrazole derivatives and may vary slightly from experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0 - 4.5	Singlet	2H	-CH ₂ - (Aminomethyl group)
~7.5 - 8.5	Broad Singlet	2H	-NH ₂ (Amino group)
~8.5 - 9.5	Singlet	1H	N-H (Tetrazole ring)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~40 - 50	-CH ₂ - (Aminomethyl group)
~150 - 160	C5 of Tetrazole ring

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	N-H stretching (Amino group)
3000 - 3200	Medium, Broad	N-H stretching (Tetrazole ring)
2850 - 2960	Medium	C-H stretching (Methylene group)
1600 - 1650	Medium	N-H bending (Amino group)
1400 - 1500	Medium	N=N stretching (Tetrazole ring)
1000 - 1100	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
99.0545	$[M+H]^+$ (Monoisotopic mass of $C_2H_5N_5$)
71	$[M - N_2]^+$
43	$[M - N_2 - N_2]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(Aminomethyl)-2H-tetrazole** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The use of a deuterated solvent is essential to avoid large solvent peaks in the 1H NMR spectrum.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ ~2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - The chemical shifts are referenced to the solvent peak of DMSO- d_6 (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

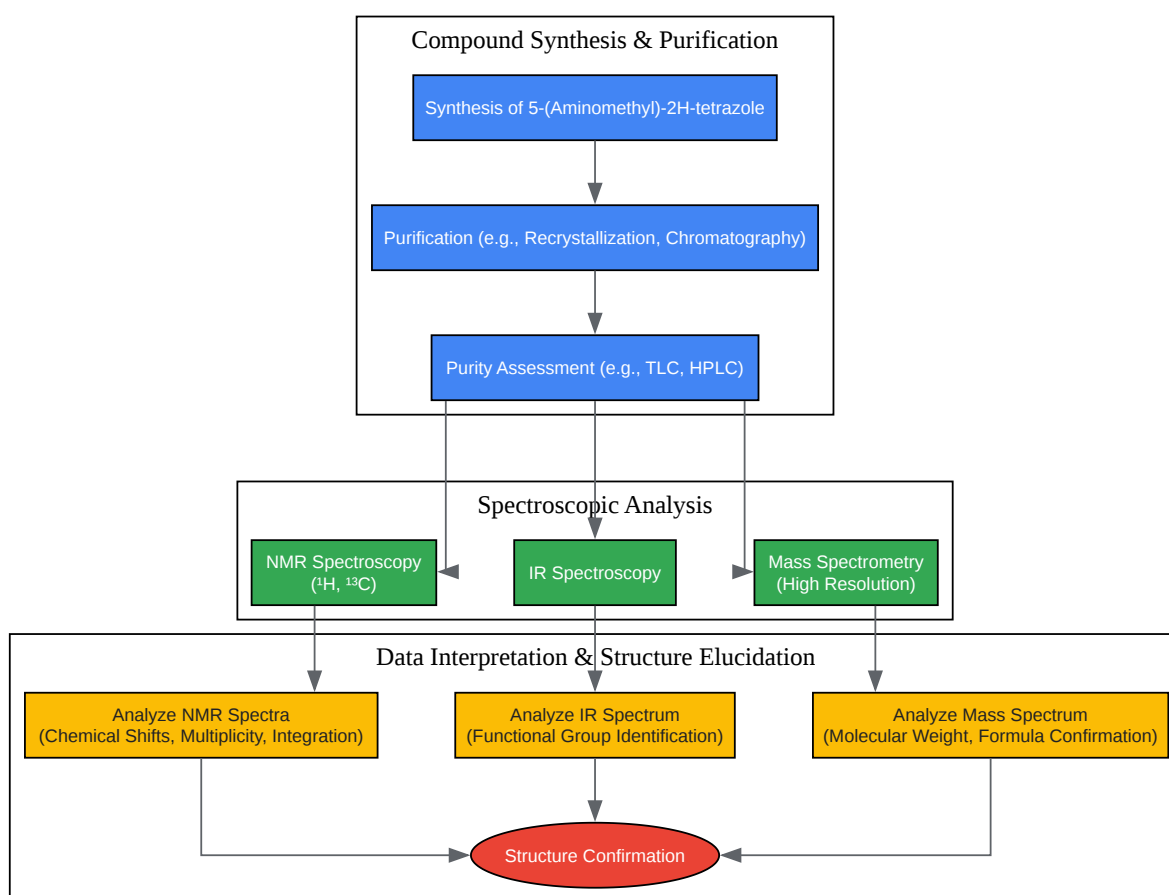
- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of **5-(Aminomethyl)-2H-tetrazole** with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Perform a background scan with an empty sample holder or a pure KBr pellet.
 - Acquire the sample spectrum and express the data in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of **5-(Aminomethyl)-2H-tetrazole** in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).
- **Data Acquisition:**
 - Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like **5-(Aminomethyl)-2H-tetrazole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-(Aminomethyl)-2H-tetrazole**.

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